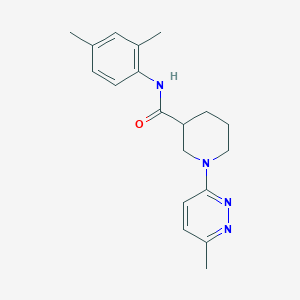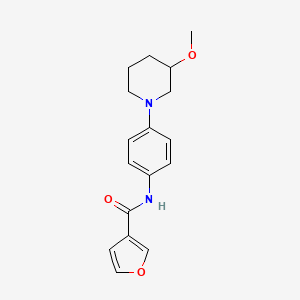
N-(4-(3-甲氧基哌啶-1-基)苯基)呋喃-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is a synthetic opioid and is structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.
Mode of Action
N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and activates them, resulting in analgesic effects and feelings of euphoria .
Biochemical Pathways
Upon activation of the opioid receptors by N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide, several biochemical pathways are affected. These include the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
Its metabolism and excretion patterns are currently unknown .
Result of Action
The molecular and cellular effects of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide’s action include analgesia, sedation, and euphoria due to its interaction with the opioid receptors. It may also cause adverse effects such as respiratory depression, nausea, and dependence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Specific details on how these factors influence this compound are currently unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with furan-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
- N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)pyrrole-3-carboxamide
Uniqueness
N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group on the piperidine ring also contributes to its unique properties, influencing its interaction with molecular targets and its overall pharmacokinetic profile.
This detailed article provides a comprehensive overview of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-16-3-2-9-19(11-16)15-6-4-14(5-7-15)18-17(20)13-8-10-22-12-13/h4-8,10,12,16H,2-3,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMABIQQBNNSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
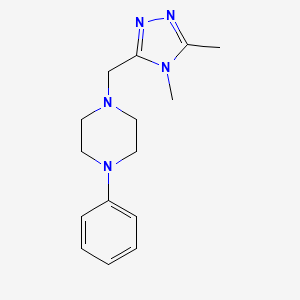
![N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2504565.png)
![N-[(oxan-4-yl)methyl]oxetan-3-amine](/img/structure/B2504566.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)
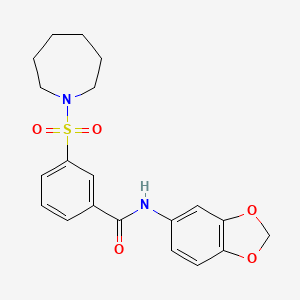

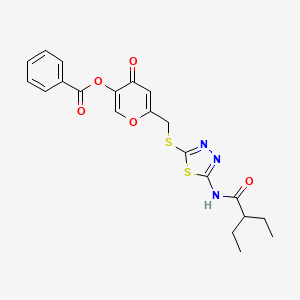
![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)
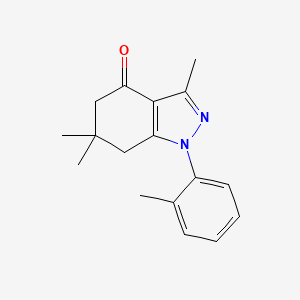
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
